molecular formula C24H24N2O4S B3637262 N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

Cat. No.: B3637262
M. Wt: 436.5 g/mol
InChI Key: MMUNYBABQBNKKS-UHFFFAOYSA-N
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Description

N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C24H24N2O6S and a molecular weight of 468.52216 g/mol . This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an acetylamino group, and two methoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may play a role in binding to enzymes or receptors, while the acetylamino and methoxy groups can influence the compound’s overall bioactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylsulfanyl and acetylamino groups allows for diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[4-[(2-benzylsulfanylacetyl)amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-29-21-14-20(26-24(28)18-11-7-4-8-12-18)22(30-2)13-19(21)25-23(27)16-31-15-17-9-5-3-6-10-17/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNYBABQBNKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSCC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[2-(BENZYLSULFANYL)ACETYL]AMINO}-2,5-DIMETHOXYPHENYL)BENZAMIDE

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